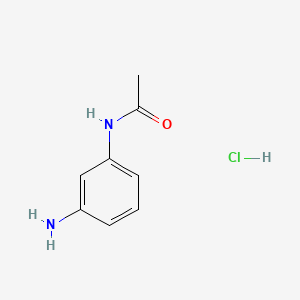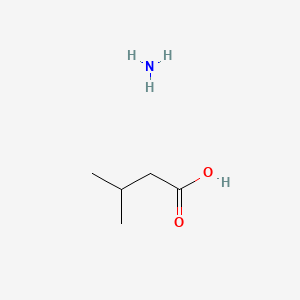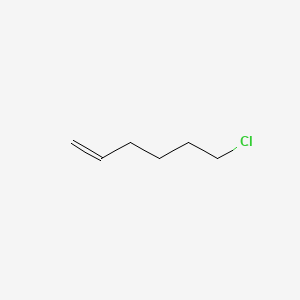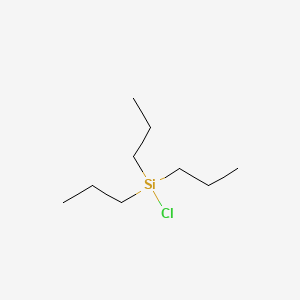![molecular formula C11H13NO B1581603 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one CAS No. 73644-95-8](/img/structure/B1581603.png)
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Descripción general
Descripción
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, also known as 3-methyl-4,5-dihydro-1H-benzodiazepine-2(3H)-one, is a heterocyclic compound with a central benzodiazepine ring. It is a structural analog of benzodiazepines, which are commonly used as anxiolytics, sedatives, and hypnotics. 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one has been studied for its potential applications in medical and scientific research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Aplicaciones Científicas De Investigación
Anticancer Activity
The structural analogs of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one have been explored for their potential as anticancer agents . These compounds have been designed to include pharmacophores such as alkyl or aralkyl and sulfonyl groups, which are known to contribute to antitumor properties. The derivatives have shown moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7, with IC50 values ranging from 0 to 100 μM . Molecular docking and dynamics simulations further support their potential as effective anticancer drugs.
Synthesis of Imidazoles
Recent advances in the synthesis of substituted imidazoles, which are key components in functional molecules used in everyday applications, have highlighted the importance of heterocycles like 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. The regiocontrolled synthesis of these compounds is crucial for creating bonds during the formation of imidazoles, which are integral to various pharmaceutical applications .
Cardiovascular Therapeutics
Benzazepine derivatives, including the hydrogenated forms such as 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, have been identified as promising candidates for the treatment of cardiovascular diseases. Their high bioactivity has led to the development of new synthesis methods and the improvement of existing ones, expanding their potential in pharmacology .
Neurological Applications
Compounds structurally related to 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one have been found to act as GABA modulators. These substances affect the gamma-aminobutyric acid receptor-ionophore complex, which plays a significant role in neurological functions and could be beneficial in treating conditions related to GABAergic neurotransmission .
Treatment of Hyponatremia
Derivatives of benzazepines have been used in the treatment of hyponatremia, which is a condition characterized by low blood sodium levels. These compounds act as selective, competitive arginine vasopressin V2 receptor antagonists and have been employed in managing hyponatremia associated with conditions like congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) .
Anti-inflammatory and Analgesic Properties
Indole derivatives, which share a structural framework with benzazepines, have demonstrated anti-inflammatory and analgesic activities. These properties suggest that benzazepine derivatives, including 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, could potentially be developed into therapeutic agents for treating pain and inflammation .
Propiedades
IUPAC Name |
3-methyl-2,5-dihydro-1H-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-7-6-9-4-2-3-5-10(9)8-11(12)13/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUWUGHLFUVNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357362 | |
| Record name | 3-Methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | |
CAS RN |
73644-95-8 | |
| Record name | 3-Methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)